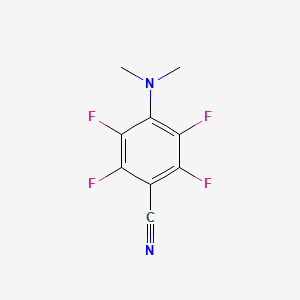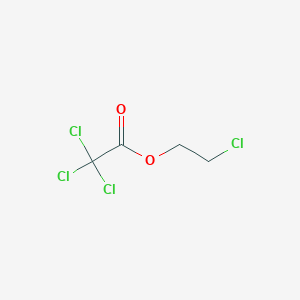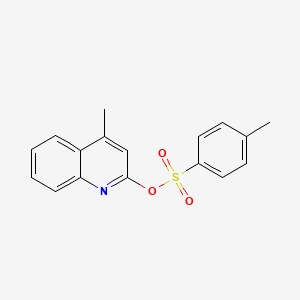
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile is an organic compound that features a benzene ring substituted with four fluorine atoms, a nitrile group, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile typically involves the introduction of the dimethylamino group and the nitrile group onto a tetrafluorobenzene ring. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,3,5,6-tetrafluorobenzonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing fluorine atoms can reduce the reactivity.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Reduction: Primary amines.
Applications De Recherche Scientifique
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The nitrile group can also interact with nucleophiles, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in various organic reactions.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and pharmaceuticals.
4-(Dimethylamino)cinnamaldehyde: Employed as a chromogenic reagent for detecting indoles .
Uniqueness
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its electronic properties and reactivity compared to other dimethylamino-substituted compounds. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
5291-87-2 |
|---|---|
Formule moléculaire |
C9H6F4N2 |
Poids moléculaire |
218.15 g/mol |
Nom IUPAC |
4-(dimethylamino)-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C9H6F4N2/c1-15(2)9-7(12)5(10)4(3-14)6(11)8(9)13/h1-2H3 |
Clé InChI |
KWUZQFVZCGEJST-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=C(C(=C1F)F)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)


![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)




![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)



![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
